Entecavir hydrate is a compound derived from entecavir, which is an antiviral medication primarily used in the treatment of hepatitis B virus infections. Entecavir is classified as a nucleoside analogue, specifically a guanosine analogue, that inhibits viral replication by interfering with the reverse transcription process of the virus. The hydrate form, specifically entecavir monohydrate, enhances the solubility and stability of the drug, making it more effective for therapeutic use.
Entecavir was first synthesized in the early 2000s and has since been developed into a pharmaceutical product. The hydrate form is obtained through specific synthetic methods that ensure high purity and yield, making it suitable for clinical applications.
Entecavir is classified under the category of antiviral agents and more specifically as a nucleoside reverse transcriptase inhibitor. It is used to treat chronic hepatitis B infection and is recognized for its potency against various strains of the virus.
The synthesis of entecavir hydrate involves several chemical processes that ensure the formation of the desired compound with minimal impurities.
Entecavir hydrate has a complex molecular structure characterized by its layered crystal form.
Entecavir undergoes various chemical reactions during its synthesis and in biological systems.
The mechanism by which entecavir exerts its antiviral effects is primarily through inhibition of viral DNA synthesis.
Understanding the physical and chemical properties of entecavir hydrate is essential for its formulation and therapeutic application.
Entecavir hydrate is primarily used in scientific and clinical settings for treating hepatitis B virus infections.
Entecavir hydrate (C~12~H~15~N~5~O~3~·H~2~O), a crystalline hydrate form of the carbocyclic guanosine analogue entecavir, emerged as a cornerstone in chronic hepatitis B (CHB) therapy following its discovery in 1995 by Bristol-Myers Squibb researchers. Initially designated SQ-34676 during herpes simplex virus screening, it demonstrated negligible anti-HSV activity but exhibited exceptional potency against HBV DNA polymerase (EC~50~ = 0.003 µmol/L) in preclinical models [1] [7]. This discovery redirected its development toward HBV therapy, culminating in FDA approval in 2005 as the first NRTI with both high potency and a high genetic barrier to resistance [1] [2].
The clinical significance of entecavir hydrate stems from its ability to achieve profound viral suppression. In HBeAg-positive patients, 48 weeks of therapy reduced serum HBV covalently closed circular DNA (cccDNA) by a median of 5.1×10^6^ to 2.4×10^3^ copies/mL, correlating with histological improvement and reduced hepatocellular carcinoma risk [4]. Long-term studies (up to 10 years) confirm sustained efficacy, though baseline high viral load (HVL ≥7 log~10~ IU/mL) impacts response kinetics. Patients with HVL exhibit lower cumulative virologic response rates (VR: HBV DNA <20 IU/mL) than non-HVL cohorts (72.3% vs. 93.5% at 120 months, p<0.01) [10].
Table 1: Comparative Efficacy of Entecavir in Key Clinical Studies
Study Duration | Population | Virologic Response (VR) Rate | Seroconversion Rate (HBeAg+) | Resistance Incidence |
---|---|---|---|---|
48 weeks [4] | HBeAg+ (n=120) | 90.2% (DNA <300 copies/mL) | 21.3% | 0% |
5 years [1] | Nucleoside-naïve | 94.0% (DNA <300 copies/mL) | 41.0% | 1.1% |
10 years [10] | HVL patients | 72.3% (DNA <20 IU/mL) | 38.9% | 3.3% (rtS202G/M204V/L180M) |
Mechanistically, entecavir’s efficacy is enhanced by its preferential phosphorylation in infected hepatocytes. Intracellular conversion to entecavir triphosphate (ETV-TP) achieves concentrations 100-fold higher than in uninfected cells, enabling prolonged suppression of viral replication [1] [4]. This pharmacokinetic advantage underpins its ability to reduce intrahepatic cccDNA reservoirs – a critical factor in HBV persistence. Magnitude of cccDNA reduction correlates strongly with ALT normalization (r=0.62, p<0.001) and HBeAg seroconversion (r=0.58, p<0.001) [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7